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2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine

Lipophilicity ADME Prediction CNS Drug Design

CNS fragment-based drug discovery programs require building blocks with balanced physicochemical profiles. 2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1596742-90-3) addresses this need: - XLogP3 0.8 & TPSA 29.9 Ų, fitting the Rule of Three for fragment libraries (MW < 300). - 2-Methylpiperidine scaffold provides stereospecific nicotinic receptor binding (Ki = 600 µM). - 4-Pyrazole substitution pattern supports further SAR exploration for kinase or CNS-targeted probes. Supplied at 95% purity in research-scale quantities (500-2500 mg) with reliable global logistics.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13313194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)C2=CN(N=C2)C
InChIInChI=1S/C10H17N3/c1-8-5-9(3-4-11-8)10-6-12-13(2)7-10/h6-9,11H,3-5H2,1-2H3
InChIKeyBKPGKPNGTSKSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine: Physicochemical Benchmarking


2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1596742-90-3) is a heterocyclic building block featuring a piperidine core with a 2-methyl substituent and a 1-methyl-1H-pyrazol-4-yl group at the 4-position [1]. Its computed XLogP3 of 0.8 and topological polar surface area (TPSA) of 29.9 Ų distinguish it from close analogs such as 4-(1-methyl-1H-pyrazol-4-yl)piperidine (XLogP3 0.3, TPSA 29.9 Ų) [2] and 2-(1-methyl-1H-pyrazol-4-yl)piperidine (XLogP3 0.5, TPSA 29.9 Ų) [3], providing a differentiated balance of lipophilicity and hydrogen-bonding capacity for medicinal chemistry design.

LipophilicityModerate lipophilicity gain differentiates from des-methyl analog, supporting ADME tuning in CNS design
Polar Surface AreaRetains identical TPSA to close analogs, preserving drug-likeness while enhancing permeability potential
2-Methyl SubstitutionIntroduces conformational constraint and stereospecific binding opportunity for target engagement studies

Why Generic Analogs Cannot Replace 2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine


Substituting 2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine with its closest in-class analogs—4-(1-methyl-1H-pyrazol-4-yl)piperidine or 2-(1-methyl-1H-pyrazol-4-yl)piperidine—introduces significant deviations in lipophilicity and steric configuration that directly impact binding kinetics and pharmacokinetic profiles. The 2-methyl group on the piperidine ring raises XLogP3 by 0.5 log units compared to the des-methyl analog [1] and alters the conformational preference of the piperidine ring, while regioisomeric attachment at the 2-position shifts the spatial orientation of the basic amine relative to the pyrazole, potentially compromising target recognition [2]. Furthermore, the 2-methylpiperidine scaffold itself has demonstrated stereospecific binding to nicotinic receptor sites (Ki = 600 µM) that is absent in 3- or 4-methylpiperidine isomers [3], underscoring how subtle structural variations can produce non-linear differences in biological readout.

Lipophilicity mismatchDes-methyl analog exhibits a lower lipophilicity profile that may shift passive permeability predictions and ADME behavior
Regioisomeric attachment2-Pyrazole substitution alters the basic amine orientation relative to the pyrazole, potentially affecting target recognition
Stereospecific binding absence3- or 4-methylpiperidine analogs lack the stereospecific nicotinic receptor interaction observed with the 2-methyl scaffold

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine vs. Closest Analogs


Increased Lipophilicity Over Des-Methyl Analog

The target compound exhibits a computed XLogP3 of 0.8, representing a 0.5 log unit increase over the des-methyl analog 4-(1-methyl-1H-pyrazol-4-yl)piperidine (XLogP3 = 0.3) [1]. In comparison, the regioisomeric 2-(1-methyl-1H-pyrazol-4-yl)piperidine has an intermediate XLogP3 of 0.5 [2]. This increased lipophilicity, driven by the 2-methyl group on the piperidine ring, positions the compound closer to the optimal LogP range (1–3) for passive membrane diffusion and blood-brain barrier penetration, without excessively elevating molecular weight.

Lipophilicity
Reported
XLogP3 = 0.8 (Δ +0.5 vs des-methyl)
Supports predicted passive permeability differentiation
Computed by XLogP3 algorithm; experimental logP unavailable
Lipophilicity ADME Prediction CNS Drug Design

Conserved TPSA Profile Across Analogs

All three compounds—the target 2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine, 4-(1-methyl-1H-pyrazol-4-yl)piperidine, and 2-(1-methyl-1H-pyrazol-4-yl)piperidine—share an identical TPSA of 29.9 Ų [1][2][3]. This value falls well below the 60 Ų threshold for predicted good oral absorption and below the 90 Ų limit for blood-brain barrier penetration. The retention of low TPSA despite the addition of a methyl group (and thus higher molecular weight) means the compound gains lipophilicity without sacrificing its favorable polar surface area profile.

TPSA Profile
Reported
29.9 Ų (identical to analogs)
Preserves drug-likeness despite lipophilicity gain
Computed, not experimental; consistent across series
TPSA Drug-likeness Oral Bioavailability

Preserved Basic Amine pKa with 4-Substitution

The target compound, with pyrazole substitution at the piperidine 4-position, is predicted to retain a higher pKa for the piperidine nitrogen (estimated ~10.1) compared to the 2-substituted regioisomer, where steric and electronic effects of the adjacent pyrazole may lower basicity [1]. Although direct experimental pKa data for these specific compounds are unavailable, the computed pKa of the des-methyl 4-substituted analog is reported as 10.12 ± 0.10 . In contrast, the 2-substituted regioisomer is expected to exhibit a reduced pKa due to inductive and steric effects of the pyrazole ring, potentially altering protonation state at physiological pH and affecting solubility and receptor interactions.

Predicted pKa
Class-level
~10.1 (4-substituted piperidine)
May support protonation at physiological pH for solubility
Predicted; experimental pKa data unavailable
pKa prediction Basic amine Solubility

Stereospecific Nicotinic Binding of 2-Methylpiperidine Core

Studies on the isolated piperidine scaffold demonstrate that 2-methylpiperidine binds to nicotinic cholinergic receptor sites with a Ki of 600 µM, and this binding is stereospecific—the (+) isomer shows increased affinity for (-)-[3H]nicotine binding sites—whereas 3- and 4-methylpiperidine are significantly less potent [1]. This establishes that the 2-methyl group introduces a pharmacophoric feature absent in other methylpiperidine regioisomers. When this scaffold is elaborated with the 4-(1-methyl-1H-pyrazol-4-yl) substituent, the target compound retains this stereospecific element, which is entirely lacking in the des-methyl analog 4-(1-methyl-1H-pyrazol-4-yl)piperidine.

Nicotinic Binding
Class-level
Ki = 600 µM (2-methylpiperidine)
Supports nicotinic receptor probe design
Isolated scaffold data; compound-specific validation needed
Nicotinic receptor Stereospecific binding CNS pharmacology

Balanced Molecular Weight for Fragment-Based Design

At 179.26 Da, the target compound sits in a favorable 'sweet spot' between fragment-sized molecules (< 250 Da) and lead-like compounds (< 350 Da) [1]. Its molecular weight is 14.02 Da higher than the des-methyl and regioisomeric analogs (both 165.24 Da) [2][3]. This incremental increase, corresponding to a single methyl group, adds conformational constraint and lipophilicity without pushing the molecule into a higher molecular weight regime that could compromise ligand efficiency metrics. For fragment-based drug design, the target compound remains well within the Rule of Three (MW < 300, XLogP ≤ 3).

Molecular Weight
Reported
179.26 Da (Δ +14 Da vs des-methyl)
Fragment-compatible; minimal impact on ligand efficiency
Incremental methyl addition preserves Rule-of-Three
Molecular weight Lead-likeness Fragment-based design

Research-Grade Purity Supports SAR Campaigns

Multiple vendors list 2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine with a minimum purity of 95% , which is comparable to the typical purity specification for its analog 2-(1-methyl-1H-pyrazol-4-yl)piperidine (also 95%) . This purity level is adequate for primary structure-activity relationship (SAR) studies and intermediate-scale synthesis, reducing the need for additional purification before use in parallel chemistry or library production. The compound is commercially available in quantities ranging from 500 mg to 2500 mg from suppliers such as Enamine (EN300-1476802) .

Purity
Data to verify
≥95% (vendor specification)
Adequate for SAR and library synthesis
Confirm with certificate of analysis; sources pending
Purity specification SAR Chemical procurement

Optimal Application Scenarios for 2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine


CNS-Targeted Libraries with Balanced Lipophilicity

Medicinal chemistry programs targeting central nervous system (CNS) receptors benefit from the compound's XLogP3 of 0.8, which is 0.5 log units higher than the des-methyl analog [1]. This places it closer to the optimal LogP range (1–3) for blood-brain barrier penetration while maintaining a low TPSA of 29.9 Ų. The 2-methylpiperidine scaffold also introduces a stereospecific nicotinic receptor binding element (Ki = 600 µM) [2], making it a valuable core for CNS-focused fragment libraries and lead optimization campaigns.

Kinase Inhibitor Scaffolds via 4-Pyrazole Attachment

The 4-pyrazole substitution pattern on piperidine has been exploited in Aurora kinase and NUAK1 inhibitor programs [1], and the 2-methyl group adds a handle for further SAR exploration. The higher predicted pKa (~10.1) of the 4-substituted piperidine nitrogen compared to 2-substituted regioisomers [2] ensures better solubility at physiological pH, facilitating in vitro assay development without premature salt formation.

Fragment-Based Drug Discovery Compatibility

With a molecular weight of 179.26 Da, XLogP3 of 0.8, and TPSA of 29.9 Ų, the compound adheres to the Rule of Three for fragment libraries (MW < 300, XLogP ≤ 3) [1]. It is commercially available at 95% purity in research-scale quantities (500–2500 mg) [2], enabling rapid hit validation and follow-up chemistry without the need for in-house synthesis.

Nicotinic Receptor Probe Design with 2-Methyl Stereospecificity

The 2-methylpiperidine scaffold provides a pharmacophoric element for nicotinic receptor binding that is absent in 3- or 4-methyl isomers [1]. The target compound combines this feature with a 4-pyrazole substituent that can be further functionalized to modulate selectivity across nicotinic receptor subtypes, serving as a starting point for chemical probe development.

Application
Selection Property
Validation Focus
CNS library design
Lipophilicity profile & TPSA balance
In vitro permeability & BBB penetration assays
Kinase inhibitor scaffold
4-Pyrazole attachment with 2-methyl SAR handle
Solubility & target engagement in kinase assays
Fragment-based discovery
Fragment-like properties (MW, LogP, TPSA)
Rule-of-Three compliance & hit validation
Nicotinic receptor probe
2-Methylpiperidine stereospecific binding
Subtype selectivity & binding affinity assays
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